Haloperidol (D4')

Vue d'ensemble

Description

Halopéridol (D4’) est un antipsychotique de première génération (typique) de haute puissance. Il est largement utilisé pour traiter la schizophrénie et d'autres psychoses, ainsi que les symptômes d'agitation, d'irritabilité et de délire . L'halopéridol exerce son effet antipsychotique par son fort antagonisme du récepteur de la dopamine, en particulier dans les systèmes mésolimbique et méso-cortical du cerveau .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

L'halopéridol est synthétisé par un processus en plusieurs étapes à partir de la 4-chlorobutyrophénone et du 4-fluorobenzène . Les étapes clés impliquent :

Formation de la 4-(4-chlorophényl)-4-hydroxy-1-pipéridinyl-1-butanone : Ceci est obtenu en faisant réagir la 4-chlorobutyrophénone avec du 4-fluorobenzène en présence d'une base.

Cyclisation : L'intermédiaire est ensuite cyclisé pour former le cycle pipéridine.

Purification : Le produit final est purifié par cristallisation ou par d'autres méthodes appropriées.

Méthodes de Production Industrielle

La production industrielle d'halopéridol implique des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de pointe telles que les réacteurs à écoulement continu et les systèmes de purification automatisés .

Analyse Des Réactions Chimiques

Types de Réactions

L'halopéridol subit plusieurs types de réactions chimiques

Activité Biologique

Haloperidol, a butyrophenone derivative, is primarily recognized as an antipsychotic medication used to treat schizophrenia and various forms of psychosis. The deuterated form, Haloperidol (D4'), offers unique insights into its biological activity through enhanced tracking of metabolic pathways due to the presence of deuterium. This article delves into the biological activity of Haloperidol (D4'), focusing on its pharmacokinetics, mechanism of action, and relevant case studies.

Pharmacokinetics

Haloperidol exhibits significant variability in pharmacokinetics, influenced by factors such as route of administration and patient characteristics. Below is a summary of key pharmacokinetic parameters:

| Parameter | Oral Administration | Intramuscular Administration | Intravenous Administration |

|---|---|---|---|

| Bioavailability | 40% - 75% | Higher than oral | N/A |

| Half-life | 14.5 - 36.7 hours | 20.7 hours | 14.1 - 26.2 hours |

| Time to peak plasma concentration | 1.7 - 6.1 hours | ~20 minutes | N/A |

| Clearance | 141.65 L/h (range: 41.34-335.80 L/h) | 0.39-0.708 L/h/kg | N/A |

Haloperidol undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, leading to the formation of various metabolites including haloperidol glucuronide, which is a major urinary metabolite . The variability in pharmacokinetics can significantly affect therapeutic outcomes and the incidence of adverse effects.

Haloperidol primarily functions as a dopamine D2 receptor antagonist, which reduces dopaminergic activity in the central nervous system (CNS). This antagonism alleviates symptoms associated with psychosis, such as hallucinations and delusions. The deuterated form allows for more precise studies on its metabolic pathways using advanced techniques like mass spectrometry.

Biological Effects

Research indicates that Haloperidol (D4') retains similar biological effects to its non-deuterated counterpart, including:

- Antipsychotic Effects : Effective in managing symptoms of schizophrenia and acute psychosis.

- Side Effects : Potential for extrapyramidal symptoms due to dopamine blockade.

- GABAergic Modulation : Chronic administration has been shown to alter GABA(A) receptor density in animal models, indicating significant impacts on inhibitory neurotransmission .

Case Studies

- Treatment in Terminal Illness : A study on terminally ill patients demonstrated that haloperidol effectively managed delirium, with pharmacokinetic parameters accurately described by a one-compartment model. The average terminal half-life was approximately 30 hours, highlighting the drug's prolonged effects in palliative care settings .

- Child Abuse Case : A case report documented haloperidol poisoning in a child, illustrating the drug's potential for misuse and the need for careful monitoring when prescribed .

- Chronic Administration Effects : Recent findings suggest that chronic D2 receptor antagonism by haloperidol leads to significant changes in neuronal excitability and synaptic transmission in the dorsal striatum, underscoring the long-term effects on brain function .

Propriétés

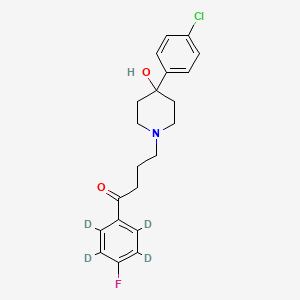

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3D,4D,9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEPOXFFQSENCJ-AKPGVGPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O)[2H])[2H])F)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670084 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136765-35-0 | |

| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-fluoro(~2~H_4_)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136765-35-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.